4-methyl-3-(methylsulfanyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole
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Overview
Description
4-methyl-3-(methylsulfanyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a thiazole ring, and a triazole ring, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 4-methyl-3-(methylsulfanyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the formation of the thiazole ring followed by the introduction of the trifluoromethyl group and the triazole ring. The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired chemical transformations. Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction environments and purification processes .
Chemical Reactions Analysis
4-methyl-3-(methylsulfanyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the trifluoromethyl group or other functional groups within the molecule.
Scientific Research Applications
4-methyl-3-(methylsulfanyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It is utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 4-methyl-3-(methylsulfanyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes or receptors, leading to alterations in biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
When compared to similar compounds, 4-methyl-3-(methylsulfanyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole stands out due to its unique combination of functional groups and rings. Similar compounds include:
- 4-methyl-3-(methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazole
- 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties, which can lead to variations in their reactivity and applications .
Properties
IUPAC Name |
4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4S2/c1-21-11(19-20-13(21)22-2)10-7-23-12(18-10)8-4-3-5-9(6-8)14(15,16)17/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUYOWNLTVQHET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)C2=CSC(=N2)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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